molecular formula C5H2Cl2O2 B12791617 5-Dichloromethylene-2-furanone CAS No. 13088-34-1

5-Dichloromethylene-2-furanone

Cat. No.: B12791617
CAS No.: 13088-34-1
M. Wt: 164.97 g/mol
InChI Key: MZAHPGKVGDZXSH-UHFFFAOYSA-N
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Description

5-Dichloromethylene-2-furanone ( 13088-34-1) is a chemical compound with the molecular formula C5H2Cl2O2 and a molecular weight of 164.974 g/mol. It is characterized by a density of 1.63 g/cm³ and a boiling point of 178.1°C at 760 mmHg . This furanone derivative is part of the important class of 2(5H)-furanones, which are recognized as key pharmacophores present in various drugs and natural products, and are known for their significant bioactivity . Compounds based on the 2(5H)-furanone skeleton have demonstrated a range of biological activities, including effects against various microorganisms and viruses, and have been investigated for use in other medical treatments . As a reactive dichloromethylene derivative, it serves as a valuable building block (synthon) in chemical synthesis, particularly for the construction of complex heterocyclic systems . Its structural features make it a versatile reactant for various chemical transformations, enabling the creation of novel derivatives with potential research applications. This product is intended for research purposes as a chemical intermediate and for investigative biological studies. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

13088-34-1

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

IUPAC Name

5-(dichloromethylidene)furan-2-one

InChI

InChI=1S/C5H2Cl2O2/c6-5(7)3-1-2-4(8)9-3/h1-2H

InChI Key

MZAHPGKVGDZXSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dichloromethylene-2-furanone typically involves the chlorination of furan derivatives. One common method includes the reaction of furfural with chlorine gas in the presence of a catalyst. This reaction proceeds through the formation of intermediate compounds, which are then further chlorinated to yield 5-Dichloromethylene-2-furanone .

Industrial Production Methods

Industrial production of 5-Dichloromethylene-2-furanone often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Dichloromethylene-2-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated furanones, carboxylic acids, and substituted furan derivatives .

Scientific Research Applications

5-Dichloromethylene-2-furanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Dichloromethylene-2-furanone involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes and other proteins, disrupting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Dichloromethylene-2-furanone with structurally and functionally related 2(5H)-furanone derivatives:

Table 1: Comparative Analysis of 2(5H)-Furanone Derivatives

Compound Name Structural Features Reactivity/Applications Key Findings/Data
5-Dichloromethylene-2-furanone 3-Cl, 4-(Cl₂CH), 5-OH substituents Electrophilic reactivity; synthesis of heterocycles, halogenation studies High electrophilicity due to Cl substituents; used in reactive intermediate generation
5-Hydroxymethyl-2(5H)-furanone 5-CH₂OH substituent Natural product isolation; quantitative analysis via NMR Main component in H. lividus subsp. corsicus extracts; quantified via internal calibration
3,4,5-Trichloro-2(5H)-furanone 3-Cl, 4-Cl, 5-Cl substituents "Pseudo acid chloride" synthon for tricyclic heterocycles Forms five-six-six tricyclic systems under mild conditions (e.g., compound 3 in Scheme 1)
3,4-Dichloro-5-hydroxy-2(5H)-furanone 3-Cl, 4-Cl, 5-OH substituents Antibacterial derivatives (e.g., vs. P. aeruginosa) IC₅₀ values <10 µM against biofilm-forming pathogens
4-Piperidino-2(5H)-furanone 4-piperidine substituent Eschenmoser-Mannich reaction substrate Forms α,β-unsaturated lactams; confirmed via ¹H/¹³C NMR (δ 4.60–4.69 for C3/C5-H)
Dihydro-5-alkyl-2(3H)-furanones Saturated ring with 5-alkyl chains (e.g., heptyl, pentyl) Fragrance and flavor additives Listed in pesticide/fragrance databases; limited bioactivity data
5-Hydroxy-4-methyl-2(5H)-furanone 4-CH₃, 5-OH substituents Research chemical (commercial availability via Georganics) Used in small-scale synthesis; no significant bioactivity reported
5-[(3,5-Dimethoxyphenyl)methylene]-2(5H)-furanone 5-aryl-methylene substituent (dimethoxybenzene) Photochemical studies; asymmetric synthesis Molar mass 232.23 g/mol; structural analogs used in Diels-Alder reactions
5-Menthyloxy-2(5H)-furanone 5-menthyloxy substituent Chiral auxiliary in asymmetric synthesis Enables enantioselective Diels-Alder reactions (>90% ee)

Key Comparative Insights

Reactivity and Synthetic Utility: 5-Dichloromethylene-2-furanone’s dichloromethyl and hydroxyl groups distinguish it from simpler chlorinated analogs like 3,4,5-Trichloro-2(5H)-furanone. The latter’s three Cl atoms act as leaving groups, enabling nucleophilic substitutions to form tricyclic systems , while the former’s dichloromethyl group stabilizes carbocation intermediates in electrophilic reactions . Compared to 5-Hydroxymethyl-2(5H)-furanone, which is primarily a natural product, 5-Dichloromethylene-2-furanone is more reactive but less thermally stable due to its electron-deficient structure .

Bioactivity: 3,4-Dichloro-5-hydroxy-2(5H)-furanone derivatives exhibit potent antibacterial activity (e.g., IC₅₀ <10 µM against P. aeruginosa), whereas 5-Dichloromethylene-2-furanone’s bioactivity remains underexplored . Dihydro-5-alkyl-2(3H)-furanones lack significant antimicrobial properties, highlighting the critical role of chlorine substituents in enhancing bioactivity .

Structural and Commercial Differences: 5-Menthyloxy-2(5H)-furanone’s chiral menthyl group enables asymmetric synthesis, a feature absent in 5-Dichloromethylene-2-furanone . Commercial availability varies: 5-Dichloromethylene-2-furanone is niche and expensive, while 5-Hydroxy-4-methyl-2(5H)-furanone is widely accessible for research .

Biological Activity

5-Dichloromethylene-2-furanone, a derivative of the furanone family, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data tables.

Chemical Structure and Properties

5-Dichloromethylene-2-furanone is characterized by its furanone core structure, which is known for conferring various biological properties. The presence of dichloromethylene groups enhances its reactivity and potential bioactivity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 5-Dichloromethylene-2-furanone against various pathogens.

The compound exhibits its antimicrobial activity primarily through:

  • Disruption of bacterial cell membranes.
  • Inhibition of biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus.

Case Study: Efficacy Against Biofilms

A study highlighted that 5-Dichloromethylene-2-furanone significantly inhibited the formation of biofilms by S. aureus. The minimal inhibitory concentration (MIC) was reported at 10 μg/mL, demonstrating substantial effectiveness in both planktonic and biofilm states .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus10Strong inhibition of biofilm formation
Bacillus subtilis8Effective against planktonic cells

Anticancer Activity

5-Dichloromethylene-2-furanone has also shown promising results in cancer research, particularly concerning its cytotoxic effects on various cancer cell lines.

In Vitro Studies

Research indicates that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, it demonstrated an IC50 value of 11.8 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .

The anticancer effects are attributed to:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G2 phase.
Cell Line IC50 (µM) Effect
MCF-711.8Induces apoptosis
A5496.7G2 phase cell cycle arrest

Synergistic Effects with Antibiotics

Recent investigations have revealed that 5-Dichloromethylene-2-furanone can enhance the efficacy of conventional antibiotics. For instance, when combined with aminoglycosides like gentamicin, it exhibited a synergistic effect that improved bacterial decontamination in wound models .

Q & A

Q. How does 5-hydroxy-2(5H)-furanone serve as a platform chemical for C4 bio-based compounds?

  • Methodological Answer : Catalytic hydrogenation converts 5-hydroxy-2(5H)-furanone to γ-butyrolactone, a precursor for 1,4-butanediol. Enzymatic cascades (e.g., ketoreductases) enable selective reduction. Lifecycle assessments compare energy efficiency to petroleum-based routes .

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